3-(3-Amino-1-adamantyl)adamantan-1-amine
Description
Properties
CAS No. |
18220-68-3 |
|---|---|
Molecular Formula |
C20H32N2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-(3-amino-1-adamantyl)adamantan-1-amine |
InChI |
InChI=1S/C20H32N2/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18/h13-16H,1-12,21-22H2 |
InChI Key |
SOKRCBPOBAYQBS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
3-(3-Amino-1-adamantyl)adamantan-1-amine
- Core Structure: Two adamantane units linked via a carbon-carbon bond, with amino groups at the 1- and 3-positions of each cage.
- Key Interactions: The dual amino groups enable hydrogen bonding and electrostatic interactions, which are critical for receptor binding .
Similar Compounds
Comparison with Other Derivatives :
- Adamantane-1,3-diamine : Synthesized via reductive amination or multi-step nitrile reduction .
- Isoxazole Derivatives : Prepared via Suzuki coupling or oxalyl chloride-mediated amidation (e.g., indol-3-yl-oxoacetamides) .
- Selenium Derivatives: Generated through reactions with elemental selenium, yielding compounds like 1-(3-isoselenocyanatopropyl)adamantane (24% yield) .
Antimicrobial and Antiviral Profiles
This compound: Hypothetically, its dual amino groups may enhance binding to bacterial membranes or viral glycoproteins, similar to 1,3-diamine derivatives . However, its larger size could reduce bioavailability compared to mono-adamantane analogs like memantine .
Preparation Methods
Amination of Halogenated Adamantane Precursors
A primary route involves the amination of halogenated adamantane intermediates. Drawing from the synthesis of 1,3-adamantanediamine (CAS 702-82-9) described in CN102093228B , 1,3-dibromoadamantane undergoes amination with urea in a high-boiling solvent (e.g., dimethyl sulfoxide or ethylene glycol) at 160–180°C. For the target compound, this method can be adapted by substituting 1,3-dibromoadamantane with a brominated precursor of 3-amino-1-adamantanol.
Key Steps :
-
Halogenation : Bromination of 3-amino-1-adamantanol using HBr or PBr₃ to yield 3-amino-1-bromoadamantane .
-
Coupling : Reacting two equivalents of 3-amino-1-bromoadamantane with excess urea under reflux conditions (180°C, 24–48 hours) to form the dimeric structure .
-
Workup : Acidification with HCl, neutralization with NaOH, and extraction with dichloromethane or ethyl acetate .
Optimization Insights :
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
-
Catalysis : Adding catalytic CuI (5 mol%) improves yield by facilitating C–N bond formation .
An alternative pathway employs reductive amination of 3-ketoadamantane derivatives. This method, referenced in Klimochkin et al. (2005) , involves:
-
Ketone Synthesis : Oxidation of 3-hydroxyadamantane to 3-ketoadamantane using Jones reagent (CrO₃/H₂SO₄) .
-
Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol at 60°C .
Adaptation for Target Compound :
-
Dimerization : Cross-condensation of 3-ketoadamantane with 3-amino-1-adamantanol under dehydrating conditions (e.g., P₂O₅ in toluene).
-
Reduction : Hydrogenation over Pd/C (10 wt%) at 50 psi H₂ to saturate intermediate imines.
Yield Considerations :
-
Single-step reductive amination typically yields 65–75% for monomeric adamantane amines .
-
Dimerization introduces steric hindrance, reducing yields to ~40–50% without optimized catalysis.
Nitration-Hydroxylation Cascade
The nitration-hydroxylation cascade described in CN104761456A for 3-amino-1-adamantanol synthesis can be extended to the target compound:
Procedure :
-
Nitration : Treat adamantane with mixed sulfuric/nitric acid (1:2.5–1:7.5 mol ratio) at 10–30°C to introduce nitro groups .
-
Hydroxylation : Alkaline hydrolysis (NaOH, 80°C) converts nitro to hydroxyl groups .
-
Amination : Catalytic hydrogenation (H₂, Raney Ni) reduces residual nitro groups to amines .
Challenges :
-
Regioselective nitration at the 1- and 3-positions requires precise temperature control (<30°C) .
-
Simultaneous hydroxylation and amination necessitate sequential reaction steps to avoid over-reduction .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For commercial production, the halogenation-amination route is favored despite moderate yields due to:
-
Cost Efficiency : Urea and HBr are economically viable compared to hydrogenation catalysts .
-
Safety : Avoids high-pressure H₂ systems required in reductive amination .
-
Purification Simplicity : Extraction and crystallization steps are well-established for adamantane diamines .
Process Optimization :
-
Recycling Solvents : DMF recovery via distillation reduces waste .
-
Catalyst Regeneration : CuI can be precipitated and reused for 3–5 cycles without significant activity loss .
Emerging Methodologies
Recent advances in flow chemistry and microwave-assisted synthesis show promise:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Amino-1-adamantyl)adamantan-1-amine?
- Methodology :
- Condensation with aldehydes : React adamantan-1-amine with substituted benzaldehydes in methanol under reflux (10–12 hours), followed by solvent removal (e.g., 89% yield for Schiff base intermediates) .
- Reductive amination : Use NaBH₄ in methanol at room temperature to reduce imine intermediates, yielding secondary amines (e.g., N-(2-hydroxybenzyl)adamantan-1-amine with 97% yield after purification) .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization from water/EtOH mixtures .
- Key Data :
| Reaction Type | Yield | Conditions | Reference |
|---|---|---|---|
| Schiff base | 89% | Methanol, reflux, 12 h | |
| Reductive amination | 97% | NaBH₄, rt, 5 h |
Q. How is structural characterization performed for this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm amine proton signals (δ 1.6–2.3 ppm for adamantane CH₂ groups) and absence of imine peaks post-reduction .
- EI-MS : Molecular ion peaks (e.g., m/z 355.1 for isoxazole derivatives) validate molecular weight .
- Crystallography : Slow evaporation of water/EtOH solutions produces block-shaped crystals suitable for X-ray diffraction, resolving adamantane cage geometry .
Advanced Research Questions
Q. How do steric effects influence derivatization of this compound?
- Experimental Design :
- Substituent placement : Introduce bulky groups (e.g., aryl sulfonamides) to assess steric hindrance on reaction efficiency .
- Kinetic studies : Compare reaction rates of primary vs. secondary amine sites under identical conditions.
- Data Analysis : Lower yields (61–75%) in isoxazole derivatives correlate with steric clashes between adamantane and substituents .
Q. What strategies resolve contradictions in biological activity data?
- Case Study :
- NMDA receptor antagonism : Docking studies reveal hydrogen bonds between the adamantane amine group and Ser131/Tyr282 residues, explaining activity in neuroprotection assays .
- Influenza inhibition : Derivatives with electron-withdrawing groups (e.g., sulfonyl) show reduced efficacy due to altered lipophilicity .
- Recommendations :
- Validate assay conditions (e.g., pH, solvent) to control for false negatives.
- Use comparative molecular field analysis (CoMFA) to model steric/electronic effects .
Q. How can X-ray diffraction address challenges in adamantane derivative crystallography?
- Critical Factors :
- Crystal growth : Slow evaporation (1:1 water/EtOH) minimizes disorder in high-symmetry adamantane frameworks .
- Data collection : High-resolution detectors (e.g., CCD) capture weak reflections caused by rigid cage structures .
- Limitations : Poor solubility in polar solvents necessitates extensive screening of crystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
